Cas no 1040648-72-3 (N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
- 1040648-72-3
- AKOS024502572
- N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
- N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- VU0638724-1
- F5248-0631
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- Inchi: 1S/C21H21N5O2S/c27-19(23-16-12-15-4-1-2-5-17(15)22-13-16)6-3-11-29-20-10-9-18(25-26-20)24-21(28)14-7-8-14/h1-2,4-5,9-10,12-14H,3,6-8,11H2,(H,23,27)(H,24,25,28)
- InChI Key: GASLGJMUAZADQC-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(N=N1)NC(C1CC1)=O)CCCC(NC1=CN=C2C=CC=CC2=C1)=O
Computed Properties
- Exact Mass: 407.14159610g/mol
- Monoisotopic Mass: 407.14159610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 122Ų
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5248-0631-2μmol |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-5μmol |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-10μmol |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-20μmol |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-1mg |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-2mg |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-3mg |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-4mg |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-5mg |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5248-0631-10mg |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide |
1040648-72-3 | 10mg |
$79.0 | 2023-09-10 |
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Professional Introduction to N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (CAS No. 1040648-72-3)
N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1040648-72-3, represents a pinnacle of molecular design, integrating multiple functional groups to potentially exhibit a wide range of biological activities. The structural complexity of this molecule, characterized by its quinolin-3-yl moiety and pyridazin core, positions it as a promising candidate for further investigation in drug discovery and therapeutic development.
The molecular framework of N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is meticulously crafted to interact with biological targets in a highly specific manner. The presence of the quinolin-3-yl group, a well-documented pharmacophore in medicinal chemistry, suggests potential interactions with enzymes and receptors involved in various cellular pathways. This moiety has been extensively studied for its role in modulating biological processes, making it a valuable component in the design of novel therapeutic agents.
Furthermore, the pyridazin core of the compound contributes to its structural rigidity and stability, which are critical factors in drug design. Pyridazine derivatives are known for their ability to engage with biological targets such as kinases and other enzymes, offering a scaffold for the development of small-molecule inhibitors. The integration of these functional groups into a single molecule enhances its potential utility in addressing complex diseases.
The sulfanyl group attached to the propyl chain introduces polarity and hydrogen bonding capabilities to the molecule, which can influence its solubility and bioavailability. This feature is particularly important in drug development, as it can affect how the compound is absorbed, distributed, metabolized, and excreted by the body. Optimizing these properties is essential for achieving therapeutic efficacy while minimizing side effects.
The cyclopropanecarboxamide moiety at the end of the molecule adds another layer of complexity, providing a site for further chemical modification and functionalization. Cyclopropane rings are known to enhance binding affinity due to their strained three-membered structure, which can lead to more potent interactions with biological targets. This feature makes N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide a compelling candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential therapeutic targets for N-[6-({3-[(quinolin-3-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide. Studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer and inflammatory diseases. The ability to predict such activities computationally has significantly accelerated the drug discovery process.
In vitro studies have begun to elucidate the mechanistic aspects of N-[6-{(quinolinium carbamoyl)propyl}thio]-N'-[6-(pyridazin-lH)-yI cycIopropaIlcarboxamide's interaction with biological targets. These investigations have revealed that the compound can modulate signaling pathways involved in cell proliferation and differentiation. The precise targeting of these pathways holds promise for developing treatments against various diseases, including cancer and autoimmune disorders.
The synthesis of N-[6-{(quinolinium carbamoyl)propyl}thio]-N'-[6-(pyridazin-lH)-yI cycIopropaIlcarboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired molecular architecture. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the complex framework of this compound.
The development of novel synthetic methodologies has been crucial in enabling the production of complex molecules like N-[6-{(quinolinium carbamoyl)propyl}thio]-N'-[6-(pyridazin-lH)-yI cycIopropaIlcarboxamide on an industrial scale. These methodologies not only improve yield and purity but also enhance scalability, making it feasible to conduct large-scale screenings for biological activity. The ability to produce these compounds efficiently is essential for advancing them towards clinical applications.
The potential applications of N-[6-{(quinolinium carbamoyl)propyl}thio]-N'-[6-(pyridazin-lH)-yI cycIopropaIlcarboxamide extend beyond oncology and inflammation research. Preliminary studies suggest that this compound may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The broad spectrum of potential applications underscores the importance of continued research into this molecule.
As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target these processes with high precision. N-[6-{(quinolinium carbamoyl)propyl}thio]-N'-[6-(pyridazin-lH)-yI cycIopropaIlcarboxamide exemplifies this progress, integrating multiple pharmacophores into a single entity capable of modulating complex biological pathways
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